3-Chloro-5-(2-methoxyethoxy)phenol
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Description
3-Chloro-5-(2-methoxyethoxy)phenol is a chemical compound with the molecular formula C9H11ClO3 and a molecular weight of 202.64 . It is also known as PCMX and has been used as an antimicrobial agent in various industries, including healthcare, personal care, and food processing.
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11ClO3/c1-12-2-3-13-9-5-7 (10)4-8 (11)6-9/h4-6,11H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Chemical Transformation and Derivative Formation
3-Chloro-5-(2-methoxyethoxy)phenol is involved in complex chemical transformations. For instance, the heating of trans-5-O-caffeoylquinic acid in alcoholic solutions produces a variety of compounds including methoxy, ethoxy, and propoxy adducts. The formation of these compounds is influenced by factors such as heating time, type of alcohol, its concentration in the mixture, and pH levels (Dawidowicz & Typek, 2015). Furthermore, the molecular structure, spectroscopic data, and biological effects of similar chlorophenyl derivatives have been extensively studied, highlighting the intricate interplay of structure and function in these molecules (Viji et al., 2020).
Medicinal and Biological Activity
Chlorogenic Acid (CGA), a derivative of this compound, is recognized for its extensive biological and pharmacological effects. CGA is known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective properties. It also plays a role in modulating lipid metabolism and glucose levels, potentially offering therapeutic benefits in conditions such as hepatic steatosis, cardiovascular diseases, diabetes, and obesity (Naveed et al., 2018).
Role in Synthesis and Material Science
In the field of synthesis and material science, derivatives of this compound serve as precursors for various compounds. Efficient multigram syntheses have been conducted for compounds like 4-(2-chloroethoxy)phenol starting from 4-hydroxybenzaldehyde, showcasing the chemical's versatility in synthetic applications (Zinin et al., 2017). Additionally, the use of metal-organic frameworks in catalyzing the synthesis of polycarbonate diol from diphenyl carbonate and 1, 6-hexandiol exemplifies the role of chloroalkoxyphenol derivatives in advanced material synthesis (Wang et al., 2011).
Environmental Impact and Remediation
The oxidative transformation of similar chlorophenol compounds by manganese oxides highlights the environmental relevance and potential remediation strategies for compounds related to this compound. The study on triclosan and chlorophene oxidation by manganese oxides reveals insights into the environmental fate and treatment of these chlorophenols, illustrating the broader context of chlorophenol compounds in environmental science (Zhang & Huang, 2003).
Properties
IUPAC Name |
3-chloro-5-(2-methoxyethoxy)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6,11H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMLCFMADWCIJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC(=C1)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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